REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:14])[CH3:13])([CH3:4])([CH3:3])[CH3:2].S(Cl)([Cl:18])(=O)=O>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[C:9]([Cl:18])[CH:8]=[CH:7][C:6]=1[NH:11][C:12](=[O:14])[CH3:13])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
5.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC=C1)NC(C)=O
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
190 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic layer was washed with 10% aqueous NaHCO3, and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized from toluene/diethyl ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)Cl)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 53.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |